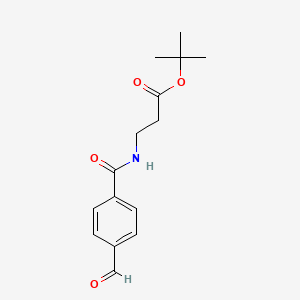![molecular formula C8H7Cl2N3 B1472596 5,7-二氯-2,3-二甲基吡唑并[1,5-a]嘧啶 CAS No. 1500104-08-4](/img/structure/B1472596.png)
5,7-二氯-2,3-二甲基吡唑并[1,5-a]嘧啶
描述
5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which are N-heterocyclic compounds known for their significant impact in medicinal chemistry and material science . This compound features a fused, rigid, and planar structure containing both pyrazole and pyrimidine rings, making it a versatile scaffold for various applications .
科学研究应用
5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
作用机制
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been noted for their significant impact in medicinal chemistry . They have been associated with anticancer potential and enzymatic inhibitory activity .
Mode of Action
It’s known that the compound can undergo a process called dearomatization . This process involves the reduction of the pyrazolopyrimidines with complex hydrides . The presence of substituents at positions five and seven complicates the set of reaction products but makes it more attractive for medicinal chemistry .
Biochemical Pathways
The dearomatization process it undergoes could potentially affect various biochemical pathways, given the structural changes it induces .
Result of Action
It’s known that the compound can form four possible stereoisomers during reduction . This structural diversity could potentially lead to a variety of molecular and cellular effects.
Action Environment
It’s known that the compound possesses structural lability due to the low energy of the conformational transition . This suggests that it has the ability to adjust to the active site of the desired target, which could potentially be influenced by environmental factors .
生化分析
Biochemical Properties
5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with ATP-binding sites of proteins, potentially acting as an adenine mimetic . This interaction can modulate the activity of enzymes that rely on ATP, thereby affecting various biochemical pathways.
Cellular Effects
The effects of 5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By binding to specific proteins, it can alter signal transduction pathways, leading to changes in gene expression. This compound has also been shown to affect cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine exerts its effects through several mechanisms. It binds to biomolecules, such as proteins and enzymes, altering their conformation and activity. This binding can result in either inhibition or activation of the target enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it can cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can modulate the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. This compound’s localization and accumulation within specific tissues are crucial for its biological activity .
Subcellular Localization
The subcellular localization of 5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine is essential for its function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules, thereby affecting its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid . The regioselectivity of the reaction can be controlled using a dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .
Industrial Production Methods
In industrial settings, the compound can be synthesized by condensing 2,6-dichloropyridine and 4-chlorocyanopyridine in the presence of a base . This method ensures a high yield and purity of the final product.
化学反应分析
Types of Reactions
5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications .
相似化合物的比较
属性
IUPAC Name |
5,7-dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3/c1-4-5(2)12-13-7(10)3-6(9)11-8(4)13/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIZYVKRMWDBIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,5-Difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B1472513.png)



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B1472519.png)
![2-(3-tert-Butyl-4-methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1472521.png)





![1-{[1-(2-Chlorophenyl)ethylidene]amino}guanidine](/img/structure/B1472532.png)


